molecular formula C21H17NO4S B3823452 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE CAS No. 23064-33-7

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE

Cat. No.: B3823452
CAS No.: 23064-33-7
M. Wt: 379.4 g/mol
InChI Key: WQOXKJJLPYRVQN-UHFFFAOYSA-N
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Description

2-Benzoyl-2-(phenylsulfonyl)-acetanilide is a structurally complex organic compound featuring three key functional groups: a benzoyl group (C₆H₅CO-), a phenylsulfonyl group (C₆H₅SO₂-), and an acetanilide backbone (C₆H₅NHCO-). This combination confers unique physicochemical properties, including enhanced stability due to the electron-withdrawing sulfonyl group and reactivity from the benzoyl moiety.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-oxo-N,3-diphenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-19(16-10-4-1-5-11-16)20(21(24)22-17-12-6-2-7-13-17)27(25,26)18-14-8-3-9-15-18/h1-15,20H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOXKJJLPYRVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23064-33-7
Record name 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with phenylsulfonyl acetanilide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenylsulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or phenylsulfonyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 2-benzoyl-2-(phenylsulfonyl)-acetanilide features a benzoyl group and a phenylsulfonyl moiety attached to an acetanilide backbone. This unique structure allows for diverse chemical reactivity and biological interactions. The synthesis of this compound typically involves acylation reactions, where acetanilide is reacted with benzoyl chloride and phenylsulfonyl chloride under controlled conditions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a derivative was shown to induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent against various tumors. In vivo studies indicated that these compounds could suppress tumor growth in mice models, suggesting their efficacy in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth at low concentrations .

Drug Development

The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new drugs aimed at treating infections and cancers. The compound's derivatives are being investigated for their potential to overcome drug resistance observed in various pathogens .

Photochemical Applications

Recent advancements have explored the use of this compound in photochemical reactions, particularly those involving C–H functionalization. Photoredox catalysis utilizing this compound has shown promise in synthesizing complex organic molecules under mild conditions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in MCF cell lines; tumor growth suppression in mice .
Study BAntimicrobial ActivityEffective against Pseudomonas aeruginosa with an MIC of 0.01 mM .
Study CPhotoredox CatalysisSuccessful C–H functionalization reactions leading to complex organic products .

Mechanism of Action

The mechanism of action of 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonamide-Acetanilide Derivatives

  • N-[4-(Morpholine-4-Sulfonyl)Phenyl]-2-Oxo-2-(2-Phenyl-1H-Indol-3-Yl)Acetamide :

    • Shares a sulfonyl group linked to an aromatic ring but incorporates an indole moiety instead of a benzoyl group.
    • The morpholine-sulfonyl group enhances solubility in polar solvents, whereas the phenylsulfonyl group in the target compound may increase lipophilicity.
    • Demonstrated distinct biological activity in enzyme inhibition due to the indole core.
  • 2-(Toluene-4-Sulfonylamino)-Acetamide : Simpler structure with a toluenesulfonyl group directly attached to the acetamide. Exhibits potent antibacterial activity, suggesting that the phenylsulfonyl group in the target compound could similarly enhance bioactivity.

Benzamide Derivatives

  • 2-Benzoyl-N-(2-Phenylethyl)Benzamide : Contains dual benzoyl groups but lacks the sulfonyl functionality.
  • N-(4-Nitro-2-(Trifluoromethoxy)Phenyl)Acetamide :

    • Features nitro and trifluoromethoxy substituents on the acetanilide backbone.
    • The nitro group enhances redox reactivity, whereas the phenylsulfonyl group in the target compound may favor nucleophilic substitution reactions.

Table 1: Comparative Analysis of Key Features

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties Biological Activity
2-Benzoyl-2-(Phenylsulfonyl)-Acetanilide Benzoyl, Phenylsulfonyl, Acetanilide ~393.4 (estimated) High thermal stability, moderate logP Potential enzyme inhibition
N-[4-(Morpholine-4-Sulfonyl)Phenyl]-... Morpholine-sulfonyl, Indole ~509.5 High polarity, water-soluble Kinase inhibition
2-(Toluene-4-Sulfonylamino)-Acetamide Toluenesulfonyl, Acetamide ~228.3 Low logP, crystalline solid Antibacterial
2-Benzoyl-N-(2-Phenylethyl)Benzamide Dual benzoyl, Phenethyl ~329.4 Lipophilic, low solubility in water Unknown

Q & A

Q. What are the recommended methods for synthesizing 2-Benzoyl-2-(phenylsulfonyl)-acetanilide in laboratory settings?

Methodology :

  • Reflux-Drying Method : React aniline derivatives with benzoyl and phenylsulfonyl precursors under reflux conditions (e.g., acetic acid as solvent, 120°C for 4–6 hours). Purify via recrystallization using ethanol/water mixtures.
  • Microwave-Assisted Synthesis : Utilize microwave irradiation (300 W, 80°C, 20–30 minutes) to accelerate reaction kinetics, reducing side products.
  • Catalytic Optimization : Employ catalysts like pyridine or DMAP to enhance acylation efficiency.

Table 1 : Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey Advantages
Reflux-Drying75–854–6 hoursHigh purity, scalable
Microwave-Assisted70–8020–30 minutesRapid, energy-efficient

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Use deuterated DMSO or CDCl3 as solvents.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 408.12) and fragmentation patterns.
  • FTIR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).

Critical Consideration : Overlapping signals due to benzoyl and phenylsulfonyl groups may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Q. How can researchers resolve contradictory data regarding the metabolic pathways of this compound in different in vitro models?

Methodology :

  • Multi-Species Hepatic Microsomes : Compare metabolism in human, rat, and mouse microsomes using LC-MS/MS to identify species-specific metabolites.
  • Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) via long-term rodent studies (e.g., 90-day exposure at 7–50 mg/kg/day).
  • Mechanistic Assays : Use CYP450 inhibition assays to identify enzymes responsible for metabolic activation.

Example Data Conflict : If one study reports hepatotoxicity while another does not, evaluate metabolite stability (e.g., sulfone vs. acetaminophen-like intermediates) and assay sensitivity.

Q. What experimental approaches are used to determine the stability of this compound under varying pH and temperature conditions?

Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm.
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius equations.

Table 2 : Stability Profile Under Stress Conditions

ConditionDegradation (%)Major Degradants
Acidic (pH 2, 60°C)15–20Hydrolyzed benzoyl derivative
Oxidative (H₂O₂)30–40Sulfone oxide

Critical Insight : The phenylsulfonyl group enhances oxidative stability compared to simpler acetanilides.

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with anti-inflammatory activity.

Example Finding : Derivatives with para-fluoro substituents on the benzoyl group show higher binding affinity (ΔG = -9.2 kcal/mol) than unsubstituted analogs.

Q. What strategies mitigate interference from complex matrices when quantifying this compound in biological samples?

Methodology :

  • Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges and methanol:water (70:30) elution.
  • LC-MS/MS Optimization : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). Use MRM (Multiple Reaction Monitoring) for selectivity.

Validation Metrics : Achieve LOQ (Limit of Quantification) ≤ 10 ng/mL with ≤15% RSD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE

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